![molecular formula C9H14O3 B1324296 2-(8-氧代双环[3.2.1]辛烷-3-基)乙酸 CAS No. 1098432-95-1](/img/structure/B1324296.png)

2-(8-氧代双环[3.2.1]辛烷-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

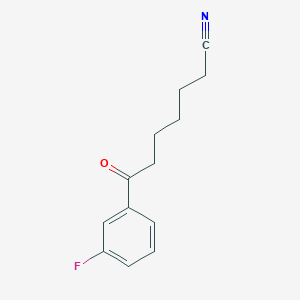

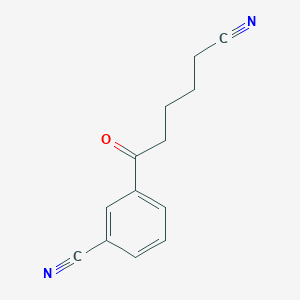

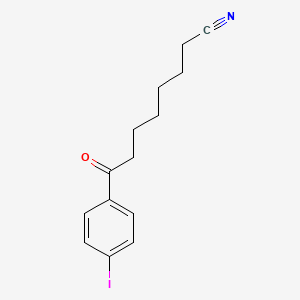

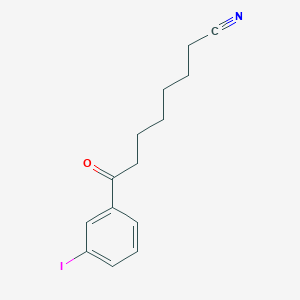

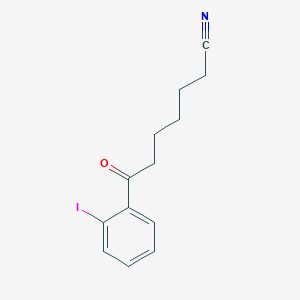

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a chemical compound with the IUPAC name 2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid . It has a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a core structure of this compound, has been a subject of research for many years . One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers .Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . It also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . Other functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 oxolane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement and a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction . The resultant compounds could then undergo interrupted Nazarov cyclization .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 170.21 .科学研究应用

1. Synthesis of 8-oxabicyclo[3.2.1]octanes

- Summary of Application : 8-oxabicyclo[3.2.1]octanes and their analogs can be efficiently constructed using a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .

- Methods of Application : The reaction is promoted by T + BF 4 − (tempo oxoammonium tetrafluoroborate)/ZnBr2 .

- Results or Outcomes : This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

2. Synthesis of Tropane Alkaloids

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-oxabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Methods of Application : Research is directed towards the preparation of this basic structure in a stereoselective manner .

- Results or Outcomes : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

3. Improved Synthesis of 8-oxabicyclo[3.2.1]octanes

- Summary of Application : An improved synthesis of 8-oxabicyclo[3.2.1]octanes has been developed via a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization .

- Methods of Application : The reaction is promoted by T + BF 4 − (tempo oxoammonium tetrafluoroborate)/ZnBr2 .

- Results or Outcomes : This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

4. Asymmetric Syntheses of 8-oxabicyclo[3.2.1]octane

- Summary of Application : An efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes has been described .

- Methods of Application : The method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .

- Results or Outcomes : The resultant compounds could then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .

5. Use as Synthetic Intermediates

- Summary of Application : 8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis .

- Methods of Application : These compounds can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .

- Results or Outcomes : The use of 8-Oxabicyclo[3.2.1]octanes as synthetic intermediates allows for the creation of a wide variety of complex organic compounds .

6. Synthesis of Tropane Alkaloids

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-oxabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Methods of Application : Research is directed towards the preparation of this basic structure in a stereoselective manner .

- Results or Outcomes : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

安全和危害

未来方向

The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is a subject of ongoing research due to its presence in the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide .

属性

IUPAC Name |

2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDYJUMHTIAJPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。